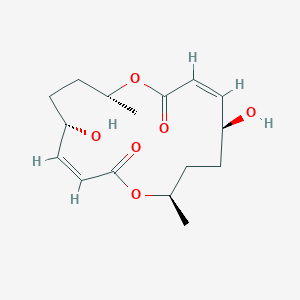
(-)-Pyrenophorol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Pyrenophorol is a sixteen-membered macrolide diolide, a type of macrocyclic lactone. It was first isolated from the fungus Byssochlamys nivea and has since been found in other fungal species such as Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species . This compound exhibits notable biological activities, including antifungal, antihelmintic, and phytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorol involves multiple steps. One efficient method starts from commercially available (S)-ethyl lactate. The synthesis includes key steps such as oxidation-reduction protocols and cyclodimerization under Mitsunobu reaction conditions . Another method involves the use of chiral building blocks like (R,R)-diepoxide .
Industrial Production Methods: Industrial production of pyrenophorol is not well-documented, likely due to its complex synthesis and limited commercial demand
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Pyrenophorol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Mitsunobu reaction conditions using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups yields carbonyl compounds, while reduction of carbonyl groups yields alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying macrolide synthesis and stereoselective reactions.
Biology: Investigated for its role in fungal pathogenesis and plant-fungal interactions.
Industry: Potential use as a biopesticide or plant growth regulator due to its phytotoxic effects.
Wirkmechanismus
(-)-Pyrenophorol exerts its effects primarily through its bioactivity as a phytotoxin . It affects plant growth and development by interfering with plant hormone signaling pathways, gene expression regulation, and cellular processes related to plant defense responses . Its molecular targets include enzymes and proteins involved in these pathways, leading to disrupted cellular functions and growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Pyrenophorin: Another macrolide diolide with similar antifungal and phytotoxic properties.
Tetrahydropyrenophorol: A reduced form of pyrenophorol with similar biological activities.
Vermiculin: A related macrocyclic lactone with antifungal properties.
Uniqueness: (-)-Pyrenophorol is unique due to its specific stereochemistry and the presence of a sixteen-membered diolide ring. This structural feature contributes to its distinct biological activities and makes it an interesting target for synthetic and biological studies.
Eigenschaften
Molekularformel |
C16H24O6 |
|---|---|
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
(3Z,5S,8R,11Z,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+,14+/m1/s1 |
InChI-Schlüssel |
RBQNDQOKFICJGL-WZJCORALSA-N |
Isomerische SMILES |
C[C@H]1OC(=O)/C=C\[C@H](CC[C@H](OC(=O)/C=C\[C@H](CC1)O)C)O |
Kanonische SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O |
Synonyme |
(5S,8R,13S,16R)-(-)-pyrenophorol pyrenophorol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















